Hydroxyisoleucine

Catalog No.
S530390
CAS No.
55399-93-4
M.F
C6H13NO3
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyisoleucine

CAS Number

55399-93-4

Product Name

Hydroxyisoleucine

IUPAC Name

(2S,3R,4S)-2-amino-4-hydroxy-3-methylpentanoic acid

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4-,5-/m0/s1

InChI Key

OSCCDBFHNMXNME-YUPRTTJUSA-N

SMILES

CC(C(C)O)C(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

(2S,3S,4R)-gamma-hydroxyisoleucine, hydroxyisoleucine

Canonical SMILES

CC(C(C)O)C(C(=O)O)N

Isomeric SMILES

C[C@@H]([C@H](C)O)[C@@H](C(=O)O)N

Description

The exact mass of the compound Hydroxyisoleucine is 147.0895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. It belongs to the ontological category of amino alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Muscle Protein Synthesis: A few studies have explored the possibility that HIL might stimulate muscle protein synthesis. In a 2011 study published in the Journal of Agricultural and Food Chemistry, researchers found that HIL increased protein synthesis in rat muscle cells, though the mechanism remains unclear []. More research is needed to determine if this effect translates to humans and what the optimal dosage might be.

Hydroxyisoleucine is a unique amino acid primarily derived from fenugreek seeds (Trigonella foenum-graecum). It is characterized by its hydroxyl group at the fourth carbon of the isoleucine backbone, leading to the designation of 4-hydroxyisoleucine. This compound has garnered attention for its potential therapeutic applications, particularly in diabetes management, due to its ability to enhance insulin secretion in response to glucose levels .

Studies suggest hydroxyisoleucine might work through several mechanisms to improve blood sugar control [, , ]:

* **Enhanced insulin secretion:** Hydroxyisoleucine appears to stimulate insulin release from pancreatic beta cells, particularly in response to elevated blood glucose levels [].* **Increased insulin sensitivity:** It might improve how cells respond to insulin, leading to better blood sugar uptake []. * **Anti-inflammatory effects:** Hydroxyisoleucine may reduce chronic inflammation linked to insulin resistance [].
  • As hydroxyisoleucine is a naturally occurring compound in fenugreek, it's generally considered safe for most people when consumed in food quantities [].
  • However, concentrated forms or high doses might have unknown side effects. More research is needed to determine safety profiles for supplemental use.

Limitations and Future Research

  • Much of the research on hydroxyisoleucine has been conducted in animal models. Human trials are needed to confirm its effectiveness and safety for treating metabolic disorders [].
  • The exact mechanisms by which hydroxyisoleucine exerts its beneficial effects require further exploration [].
, functioning as both a nucleophile and an electrophile. The presence of the hydroxyl group allows it to engage in hydrogen bonding and participate in redox reactions. Notably, hydroxyisoleucine can undergo stereoselective reductions facilitated by specific enzymes such as hydroxylisoleucine dehydrogenase, which converts substrates like amino ketone precursors into hydroxyisoleucine .

Hydroxyisoleucine exhibits significant biological activity, particularly as an insulinotropic agent. It has been shown to increase glucose-induced insulin release from pancreatic beta cells in a glucose-dependent manner, making it ineffective at low glucose concentrations. This property suggests that hydroxyisoleucine could play a role in managing non-insulin-dependent diabetes mellitus (NIDDM) by enhancing the body's natural insulin response . Additionally, studies indicate that it may ameliorate insulin resistance and inflammatory responses in skeletal muscle cells .

Several methods have been developed for synthesizing hydroxyisoleucine:

  • Natural Extraction: The most common method involves extracting hydroxyisoleucine from fenugreek seeds.
  • Chemical Synthesis: Organocatalyzed enantioselective synthesis has been reported, allowing for the production of specific stereoisomers of hydroxyisoleucine .
  • Biocatalysis: Enzymatic methods using hydroxylase enzymes have been explored for producing hydroxyisoleucine from precursor compounds .

Hydroxyisoleucine's primary applications lie in the fields of nutrition and pharmacology:

  • Diabetes Management: Its ability to enhance insulin secretion makes it a candidate for developing new antidiabetic therapies.
  • Nutritional Supplements: Hydroxyisoleucine is marketed as a dietary supplement aimed at improving metabolic health and aiding weight management.

Research has demonstrated that hydroxyisoleucine interacts specifically with pancreatic beta cells to stimulate insulin secretion without affecting alpha and delta cell activity. This interaction is glucose-dependent, indicating that hydroxyisoleucine enhances the physiological response to elevated blood sugar levels rather than acting independently . Furthermore, studies suggest that hydroxyisoleucine does not interact with other known insulin secretagogues, highlighting its unique mechanism of action .

Several compounds share structural or functional similarities with hydroxyisoleucine. Here’s a comparison highlighting its uniqueness:

CompoundStructure/FunctionalityUnique Aspects of Hydroxyisoleucine
IsoleucineStandard amino acid; involved in protein synthesisHydroxylated form with enhanced biological activity
LeucineBranched-chain amino acid; stimulates muscle protein synthesisLacks the specific insulinotropic properties
3-Hydroxybutyric AcidKetone body; energy substratePrimarily functions in energy metabolism rather than insulin secretion
2-HydroxyglutarateMetabolite involved in cellular signalingDifferent metabolic pathways and effects compared to hydroxyisoleucine

Hydroxyisoleucine stands out due to its specific role in enhancing insulin secretion and its unique structural features that provide distinct biological activities not found in other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

147.08954328 g/mol

Monoisotopic Mass

147.08954328 g/mol

Heavy Atom Count

10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4SWT01T54O

Other CAS

55399-93-4

Wikipedia

Hydroxyisoleucine

Dates

Modify: 2023-08-15
1: Broca C, Breil V, Cruciani-Guglielmacci C, Manteghetti M, Rouault C, Derouet M, Rizkalla S, Pau B, Petit P, Ribes G, Ktorza A, Gross R, Reach G, Taouis M. Insulinotropic agent ID-1101 (4-hydroxyisoleucine) activates insulin signaling in rat. Am J Physiol Endocrinol Metab. 2004 Sep;287(3):E463-71. PubMed PMID: 15082420.

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